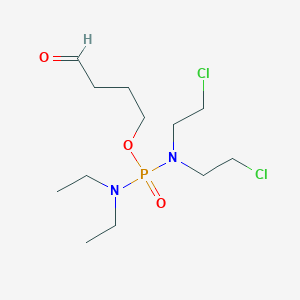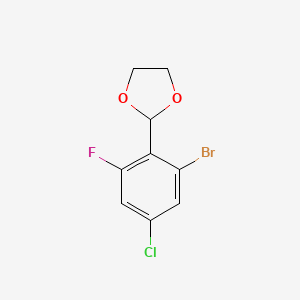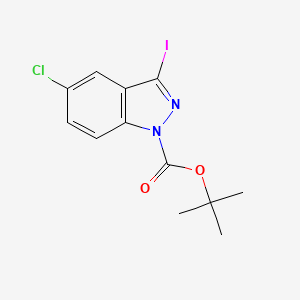
tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of tert-butyl, chloro, and iodo substituents on the indazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Introduction of Substituents: The chloro and iodo substituents are introduced via halogenation reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while iodination can be performed using iodine or iodinating agents like N-iodosuccinimide.
tert-Butyl Protection: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the chloro group with amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove halogens.
Coupling Reactions: The iodo group is particularly useful in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, allowing the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, often as a probe or inhibitor in enzymatic assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate can be compared with other indazole derivatives such as:
tert-Butyl 5-iodo-1H-indazole-1-carboxylate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
tert-Butyl 3-iodo-1H-indazole-1-carboxylate: The position of the iodo group is different, leading to variations in chemical behavior and applications.
tert-Butyl 5-chloro-1H-indazole-1-carboxylate: Lacks the iodo substituent, which may limit its use in cross-coupling reactions.
The uniqueness of this compound lies in its combination of substituents, providing a balance of reactivity and stability that is valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H12ClIN2O2 |
|---|---|
Molekulargewicht |
378.59 g/mol |
IUPAC-Name |
tert-butyl 5-chloro-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3 |
InChI-Schlüssel |
MPPQCJHSYMXUPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)
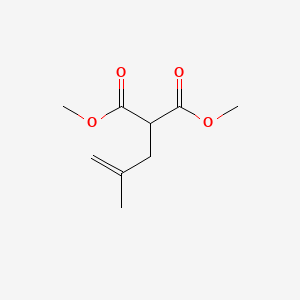

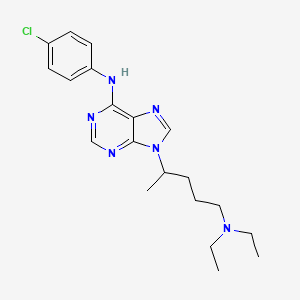
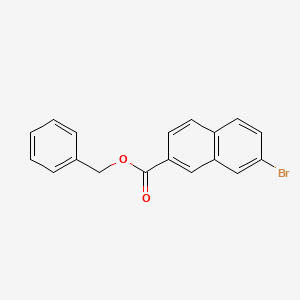


![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)

